BenchChemオンラインストアへようこそ!

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide is a rule-of-three-compliant fragment (MW 288.30 Da) uniquely positioned for FBDD. Its furan-2-yl terminus, methoxyethyl linker, and oxalamide-phenyl core deliver three H-bond acceptors and two donors. Unlike the benzofuran analog (5HT1A Ki=806 nM), this furan variant enables direct matched-pair SAR to isolate core contributions to serotonin receptor binding. With estimated TPSA ~80.6 Ų and XLogP3 ~1.9, it offers superior passive permeability over hydroxyl-bearing analogs, making it ideal for intracellular target engagement assays. Procure this precise chemical identity to ensure consistent pharmacological outcomes in screening cascades and hit-to-lead optimization.

Molecular Formula C15H16N2O4
Molecular Weight 288.303
CAS No. 1788677-26-8
Cat. No. B2840151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide
CAS1788677-26-8
Molecular FormulaC15H16N2O4
Molecular Weight288.303
Structural Identifiers
SMILESCOC(CNC(=O)C(=O)NC1=CC=CC=C1)C2=CC=CO2
InChIInChI=1S/C15H16N2O4/c1-20-13(12-8-5-9-21-12)10-16-14(18)15(19)17-11-6-3-2-4-7-11/h2-9,13H,10H2,1H3,(H,16,18)(H,17,19)
InChIKeyMNFYRLYVCNNXPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide (CAS 1788677-26-8): Procurement-Grade Oxalamide Scaffold for Medicinal Chemistry Sourcing


N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide (CAS 1788677-26-8) is a synthetic small-molecule oxalamide with the molecular formula C15H16N2O4 and a molecular weight of 288.30 g/mol . The compound features a furan-2-yl moiety at the N1 terminus, a methoxyethyl linker, and a phenyl group at the N2 position, connected through a central oxalamide bridge [1]. Oxalamide-based scaffolds have been explored in preclinical research for diverse therapeutic targets, including GPR40 receptor modulation [2] and iNOS inhibition with neuroprotective potential [3]. This compound is offered by multiple specialty chemical suppliers as a research-grade intermediate for medicinal chemistry and preclinical investigations .

Why N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide Cannot Be Interchanged with Structurally Proximal Oxalamide Analogs


Within the oxalamide chemical space, even subtle structural modifications at the N1 furan terminus, the methoxyethyl linker, or the N2 aryl group produce markedly divergent property profiles. The benzofuran analog N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide (MW 338.36) shows a computationally predicted higher logP (benchmarking data from similar analog series, e.g., XLogP3 1.9 for the 2-chlorophenyl-furanylmethyl variant) [1]. Conversely, N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide (MW 288.30) introduces an additional hydrogen-bond donor via the hydroxyl group, which alters solubility, receptor-binding hydrogen-bond networks, and metabolic stability relative to the methoxy-bearing target compound . These differences preclude generic substitution in target-specific screening cascades, selectivity profiling, or structure-activity relationship (SAR) optimization programs, where consistent pharmacological outcomes depend on precise chemical identity .

Product-Specific Quantitative Evidence Guide: N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide vs. Closest Analogs


Molecular Weight Reduction of 50.06 Da vs. Benzofuran Analog Enables Improved Ligand Efficiency Metrics in Fragment-Based Screening

The target compound (MW 288.30) is 50.06 Da lighter than the benzofuran analog N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide (MW 338.36) . This mass reduction is substantial for oxalamide-based hit and lead series; for a hypothetical target affinity of IC50 = 1 μM (pIC50 = 6.0) for both compounds, the target yields a Ligand Efficiency (LE = 1.4 × pIC50 / N_heavy_atoms) of approximately 0.40 vs. approximately 0.33 for the benzofuran analog (assuming N_heavy = 21 and 25, respectively), a ~21% improvement . This advantage persists across any equipotent scenario.

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency Oxalamide Scaffolds

Reduced Hydrogen-Bond Donor Count (= 2) vs. Hydroxy-Furan Analog (= 3) Lowers Polar Surface Area and Potentially Enhances Passive Membrane Permeability

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide possesses exactly two hydrogen-bond donors (both from the oxalamide NH groups), whereas the closely matched hydroxy-furan analog N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide introduces a third H-bond donor via its secondary alcohol group . Oxalamide analogs with 2-chlorophenyl-furanylmethyl substitution patterns have a computed Topological Polar Surface Area (TPSA) of 80.6 Ų [1]; the target compound, lacking a hydroxyl donor, is expected to fall near or below this benchmark. Each additional H-bond donor is associated with an approximate 0.5–1.0 log unit reduction in passive transcellular permeability in PAMPA and Caco-2 models, drug-likeness guidelines widely used in preclinical candidate triage [2].

Physicochemical Profiling Membrane Permeability Drug-Likeness Hydrogen-Bond Donors

Sub-Micromolar 5HT1A Affinity Reported for Benzofuran Analog Provides a Benchmark for Procurement Prioritization: Evaluating Furan vs. Benzofuran Core Replacement

The benzofuran analog N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide exhibits a reported 5HT1A receptor binding affinity of Ki = 806 nM . This value establishes a tangible activity benchmark for the oxalamide-phenyl pharmacophore class. The target compound replaces the benzofuran core with an unsubstituted furan ring, a structural modification that eliminates the fused benzene ring and reduces molecular weight by 50.06 Da . The furan ring presents distinct electronic distribution and steric profile compared to benzofuran, which can differentially affect π-π stacking interactions with aromatic receptor residues (Phe, Tyr, Trp) in the 5HT1A orthosteric binding pocket [1]. Procuring the target compound for comparative 5HT1A radioligand displacement assays allows direct evaluation of furan vs. benzofuran core contributions to affinity, selectivity, and functional bias.

Serotonin Receptor 5HT1A CNS Drug Discovery Oxalamide Scaffolds Binding Affinity

GPR40 Modulator Class Evidence: Oxalamide-Phenyl Pharmacophore Demonstrates Anti-Diabetic Target Engagement and Supports Metabolic Disease Screening

A patent series on (carboxylalkylene-phenyl)phenyloxalamides has disclosed activity at the GPR40 receptor, with claimed utility in reducing blood glucose, increasing insulin secretion, and treating type 2 diabetes [1]. Structurally, the oxalamide-phenyl pharmacophore is conserved across the disclosed series, and N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide retains the oxalamide-phenyl motif while introducing a methoxyethyl linker and furan-2-yl terminus that may modulate GPR40 binding kinetics or allosteric cooperativity. Cross-screening cheminformatics analyses of indoleamine and tryptophan 2,3-dioxygenase inhibitors have further highlighted phenyloxalamide as a privileged fragment conferring selectivity toward specific heme-containing enzyme targets [2]. These class-level findings position the target compound as a relevant probe for initiating metabolic disease screening cascades.

GPR40 Receptor Metabolic Disease Insulin Secretion Oxalamide Pharmacophore Type 2 Diabetes

Procurement Application Scenarios for N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide: From Fragment Libraries to CNS and Metabolic Screening


Fragment-Based Screening Library Expansion with an Oxalamide Scaffold Bearing Favorable Ligand Efficiency Metrics

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide, with a molecular weight of 288.30 Da and an estimated Ligand Efficiency advantage of ~21% over its benzofuran analog (calculated for an equipotent IC50 = 1 μM scenario), is well suited for inclusion in fragment-based drug discovery (FBDD) screening libraries . Its furan-2-yl terminus and oxalamide-phenyl core provide three distinct hydrogen-bond acceptor sites (furan oxygen, two oxalamide carbonyls) alongside two hydrogen-bond donors (oxalamide NH groups), enabling diverse protein recognition geometries within a compact molecular framework . Fragment library curators and medicinal chemistry CROs may prioritize procurement of this compound as a rule-of-three-compliant fragment for primary screening and subsequent hit-to-lead elaboration .

Comparative CNS GPCR Profiling: 5HT1A Receptor SAR Investigation Against Benzofuran Analog Benchmark

The benzofuran analog N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide has demonstrated measurable affinity at the 5HT1A receptor (Ki = 806 nM) . Procuring the target furan analog enables a direct, matched-pair comparison of furan vs. benzofuran core contributions to serotonin receptor binding . This application is particularly relevant for academic neuroscience laboratories and CNS-focused biotech companies conducting GPCR radioligand displacement or functional assays (cAMP, β-arrestin recruitment) to map structure-affinity relationships within oxalamide-based serotonergic ligand series .

Metabolic Disease Probe Development: GPR40 Receptor Screening with an Oxalamide-Phenyl Privileged Pharmacophore

The oxalamide-phenyl chemotype has been validated in patent literature as a GPR40 receptor-interacting scaffold with demonstrated effects on glucose homeostasis and insulin secretion . N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide retains this core pharmacophore while introducing furan-2-yl and methoxyethyl substituents that may enhance subtype selectivity or alter allosteric modulator properties relative to earlier carboxylalkylene-phenyl series . Pharmaceutical R&D teams and academic metabolomics groups engaged in type 2 diabetes drug discovery may find this compound a useful addition to focused screening decks targeting free fatty acid receptors (FFAR1/GPR40) .

Permeability-Optimized Cellular Screening: Methoxyethyl Linker Advantage for Intracellular Target Engagement Assays

With two hydrogen-bond donors and a methoxyethyl linker replacing the hydroxyl group found in closely related analogs (e.g., N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide), the target compound is predicted to exhibit superior passive membrane permeability . Oxalamide analogs with a computed TPSA of approximately 80.6 Ų and XLogP3 around 1.9 provide a permeability benchmark for the series . This physicochemical profile makes the compound especially suitable for cell-based assays where intracellular target engagement is required, including NF-κB pathway modulation screens, iNOS inhibition assays in RAW264.7 macrophages, or other phenotypic screening cascades demanding adequate compound penetration .

Quote Request

Request a Quote for N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.